molecular formula C31H17ClN2O2S B11177140 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate

6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11177140
M. Wt: 517.0 g/mol
InChI Key: HXHMHBOSSMBDFC-UHFFFAOYSA-N
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Description

6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of phenazines and benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxybenzo[a]phenazine-6-carbaldehyde and 5-chloro-benzo[a]phenazine-6-carbaldehyde with 1,2-diaminobenzene . The reaction is carried out in the presence of dimethyl sulfoxide at reflux temperature (100–130 °C) for 4–5 hours . The product is then purified by column chromatography using silica gel and hexane as the eluent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The chloro group in the benzothiophene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species, causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its combined phenazine and benzothiophene structure, which imparts a wide range of biological activities and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse scientific research applications make it a valuable compound for further study.

Properties

Molecular Formula

C31H17ClN2O2S

Molecular Weight

517.0 g/mol

IUPAC Name

(6-phenylbenzo[a]phenazin-5-yl) 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C31H17ClN2O2S/c32-26-21-14-6-9-17-24(21)37-30(26)31(35)36-29-20-13-5-4-12-19(20)27-28(25(29)18-10-2-1-3-11-18)34-23-16-8-7-15-22(23)33-27/h1-17H

InChI Key

HXHMHBOSSMBDFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)C6=C(C7=CC=CC=C7S6)Cl

Origin of Product

United States

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